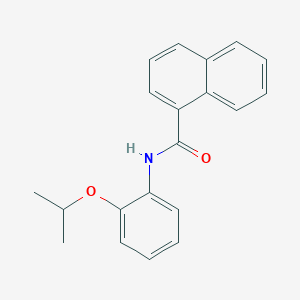

![molecular formula C19H13BrN6O6 B5546080 ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrolo[2,3-b]quinoxaline derivatives often involves multicomponent reactions, including those with 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate, which forms pyrrolo[1,2-a]quinoxaline derivatives in good yields under catalyst-free conditions (Piltan et al., 2013). This suggests a potential pathway for synthesizing the target compound through similar multicomponent reactions, adjusting reactants for the specific bromophenyl and dinitro substitutions.

Molecular Structure Analysis

Quinoxaline derivatives' molecular structures are characterized by X-ray diffraction analysis, providing insights into their crystallography and confirming the presence of specific functional groups (Xiang, 2004). This technique could elucidate the molecular structure of ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, revealing its conformation and bonding patterns.

Chemical Reactions and Properties

The reactivity of quinoxaline derivatives can be assessed through their participation in various chemical reactions. For instance, the synthesis and reactions of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines indicate the potential for forming new fused ring systems and functionalization at specific positions (Bakhite et al., 1995). This knowledge can be applied to predict the chemical behaviors of the target compound, such as nucleophilic substitution reactions that may occur at the bromophenyl site.

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, melting points, and crystallinity, can be inferred from the synthesis and characterization of similar compounds. The synthesis of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2- h]quinolin-3-)carboxylate provides insight into the crystalline structure, which might share similarities with the target compound, affecting its solubility and melting point (Wangchun Xiang, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for undergoing electrophilic or nucleophilic reactions, can be deduced from the compound's functional groups and molecular structure. Experimental and theoretical characterization of similar organic salts suggests insights into the ionic nature and reactivity of the compound (Faizi et al., 2018). The presence of electron-withdrawing nitro groups could increase electrophilic character, influencing its chemical behavior.

Aplicaciones Científicas De Investigación

Synthesis and Heterocyclic Systems

Ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate and its derivatives are involved in the synthesis of various heterocyclic systems. For instance, a study by Bakhite et al. (1995) reported the synthesis of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines, which are new fused pyrazine ring systems (Bakhite, Geies, El-Dean, & El-kashef, 1995).

Applications in Radical Cyclisation

In the realm of radical cyclisation, Allin et al. (2005) explored the use of 2-(2-Bromophenyl)ethyl groups as building blocks in radical cyclisation reactions onto azoles, creating tri- and tetra-cyclic heterocycles (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Novel Quinoline Derivatives

Gok et al. (2014) reported the synthesis of novel quinoline derivatives and related heterocycles, involving the reaction of 2-(2-Amino-3,5-dinitrophenyl)-2-oxoacetic acid with ethyl 3-oxo-3-phenylpropanoate (Gok, Kasımoğulları, Cengiz, & Mert, 2014).

Antimicrobial Activities

Nahas and Abdel-Hafez (2005) synthesized derivatives of ethyl 2-amino-4-aryl-6-chloro-4-H-pyrano[3,2-h]quinoline-3-carboxylate, exploring their antimicrobial activities (Nahas & Abdel-Hafez, 2005).

Multicomponent Reactions

Piltan et al. (2013) demonstrated a catalyst-free multicomponent reaction forming pyrrolo[1,2-a]quinoxaline derivatives, which is relevant in the context of synthesizing functionalized derivatives (Piltan, Moradi, Abasi, & Zarei, 2013).

Direcciones Futuras

The study of quinoxaline derivatives is a topic of ongoing research due to their diverse pharmacological activities . Future research could involve studying the specific properties and potential applications of “ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate”.

Propiedades

IUPAC Name |

ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitropyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN6O6/c1-2-32-19(27)15-16-18(24(17(15)21)10-5-3-9(20)4-6-10)23-12-8-14(26(30)31)13(25(28)29)7-11(12)22-16/h3-8H,2,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLUNOUHHFGQHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=NC3=CC(=C(C=C3N=C12)[N+](=O)[O-])[N+](=O)[O-])C4=CC=C(C=C4)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitropyrrolo[3,2-b]quinoxaline-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5546012.png)

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)

![1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5546027.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5546041.png)

![2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5546046.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5546060.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)